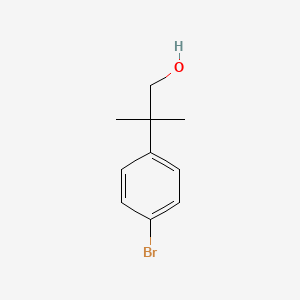
2-(4-溴苯基)-2-甲基丙醇
概述
描述
The compound "2-(4-Bromophenyl)-2-methylpropan-1-ol" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a tertiary alcohol. This structure suggests potential reactivity typical of brominated aromatics and tertiary alcohols, such as participation in nucleophilic substitution reactions or serving as a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related bromophenyl compounds can be achieved through palladium-catalyzed reactions, as demonstrated in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-halo esters, could potentially be adapted for the synthesis of similar bromophenyl alcohols .
Molecular Structure Analysis
The molecular structure of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would likely exhibit strong intramolecular hydrogen bonding, as seen in related compounds where the OH group forms hydrogen bonds with nearby nitrogen atoms . This intramolecular interaction can significantly influence the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Bromophenyl compounds can undergo various chemical reactions, including nucleophilic substitutions and eliminations. For instance, the molecular ion of 3-phenyl-1-bromopropane can eliminate ethylene, indicating that bromine can migrate within the molecule under certain conditions . Electrochemical reduction of vicinal dibromides can lead to olefin formation with double-bond migration, suggesting that similar reactivity might be expected for "2-(4-Bromophenyl)-2-methylpropan-1-ol" . Moreover, reactions with Grignard reagents can yield tertiary amino alcohols, which could be analogous to the reactions involving "2-(4-Bromophenyl)-2-methylpropan-1-ol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Bromophenyl)-2-methylpropan-1-ol" would be influenced by the presence of the bromophenyl group and the tertiary alcohol. The bromine atom adds significant molecular weight and could affect the boiling point and solubility of the compound. The tertiary alcohol group could be prone to oxidation and may participate in hydrogen bonding, affecting the compound's solubility and reactivity. The stereochemistry of related compounds has been studied, revealing the influence of substituents on the configuration of the molecule . Additionally, solvent effects on complexation reactions involving similar bromophenyl compounds have been observed, indicating that the choice of solvent can significantly impact the reactivity of such molecules .
科学研究应用
Antimicrobial and Antiproliferative Agents
- Scientific Field: Pharmacology
- Application Summary: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which includes a 4-bromophenyl group, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of Triarylpyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: The compound 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine, which includes a 4-bromophenyl group, has been synthesized and is expected to show strong DNA binding affinity .
- Methods of Application: The synthetic route employed to make 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine trihydro-chloride is outlined in the research. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
- Results: The synthesis resulted in the creation of a new tricationic triarylpyrimidine .
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Scientific Field: Organic Chemistry
- Application Summary: The compound 4-Bromophenethyl alcohol, which includes a 4-bromophenyl group, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .
- Results: The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field: Pharmacology
- Application Summary: Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromophenethyl alcohol, which includes a 4-bromophenyl group, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
- Methods of Application: The specific methods of application or experimental procedures for this synthesis are not provided in the source .
- Results: The synthesis resulted in the creation of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-bromophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHZLLZSLJJFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297658 | |
| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropan-1-ol | |
CAS RN |
32454-37-8 | |
| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


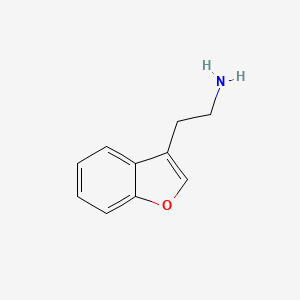
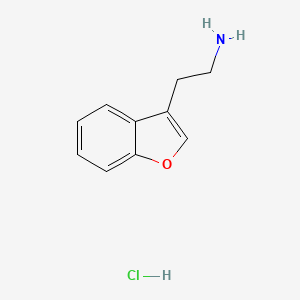
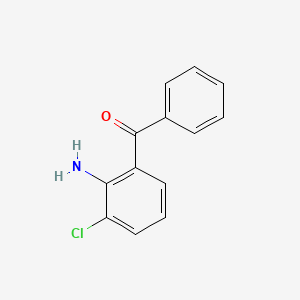
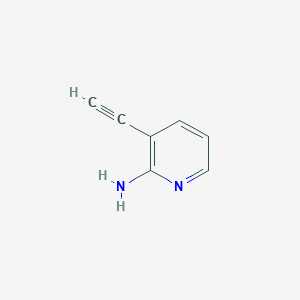
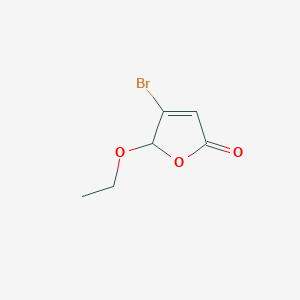
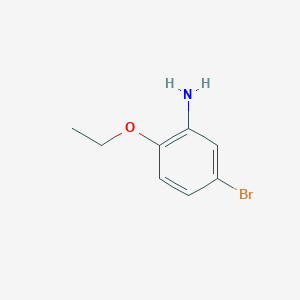
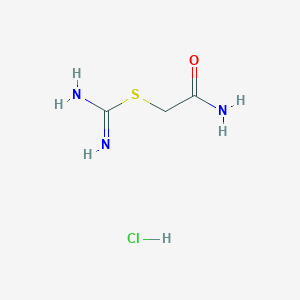
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

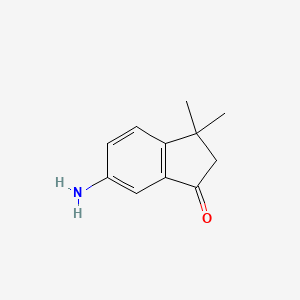
![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
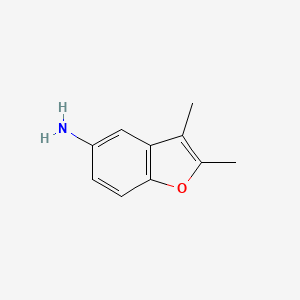
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)